Fmoc-Thr(tBu)-Bt

Übersicht

Beschreibung

Fmoc-Thr(tBu)-OH, also known as Fmoc-O-tert-butyl-L-threonine, is commonly used as an amino acid building block in peptide synthesis . It can be used to synthesize chlorofusin analogues via solid phase peptide synthesis .

Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis

The molecular formula of Fmoc-Thr(tBu)-OH is C23H27NO5 . Its molecular weight is 397.46 . The structure of Fmoc-Thr(tBu)-OH can be represented by the SMILES stringCC@@H(C)C)C@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis

The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .Physical And Chemical Properties Analysis

Fmoc-Thr(tBu)-OH is a white to off-white powder . It is insoluble in water and petroleum ether, soluble in ethyl acetate, methanol, and DMF . Its melting point is between 125 - 135 °C . The optical activity is [α]20/D +16±1°, c = 1% in ethyl acetate .Wissenschaftliche Forschungsanwendungen

Self-Assembly in Material Science and Nanotechnology

Fmoc-Thr(tBu)-OH, a variant of Fmoc-Thr(tBu)-Bt, demonstrates fascinating self-assembly properties. It forms different morphologies, like spheres and dumb-bell shapes, under various concentrations and temperatures. This characteristic is significant for designing novel architectures in material science and nanotechnology. For instance, at lower concentrations and room temperature, Fmoc-Thr(tBu)-OH forms spheres, which transform into rods upon heating. Such controlled morphological changes are essential for developing new materials and technologies (Kshtriya, Koshti, & Gour, 2021).

Automated Synthesis in Drug Development

The development of Fmoc-protected bis-amino acids, such as Fmoc-Thr(tBu)-Bt, facilitates the automated synthesis of highly functionalized spiroligomers. This process is crucial for producing diverse, stereochemically rich compounds, which have applications in drug development and other areas of medicinal chemistry. The ability to synthesize complex molecules on a semiautomated scale significantly impacts the efficiency of pharmaceutical research (Xie et al., 2022).

Green Chemistry in Peptide Synthesis

Fmoc/tBu solid-phase peptide synthesis, which involves Fmoc-Thr(tBu)-Bt, is being adapted for greener practices. The synthesis method, widely used in both research and industrial settings, typically requires hazardous solvents. Recent efforts focus on replacing these with greener alternatives, reducing environmental and health impacts. This shift towards eco-friendly solvents in peptide synthesis marks a significant advancement in green chemistry (Al Musaimi, de la Torre, & Albericio, 2020).

Synthesis of Functionalized Peptides

The synthesis of protected d-allothreonine derivatives, including Fmoc-Thr(tBu)-Bt, has been improved, allowing for the creation of more functionally diverse peptides. These derivatives are crucial in synthesizing peptides with specific properties and functions, broadening the scope of peptide-based research and applications (Kikuchi & Konno, 2013).

Vitamin B6-Conjugated Peptides Synthesis

Fmoc-Thr(tBu)-Bt is utilized in synthesizing vitamin B6-conjugated peptides. This synthesis plays a role in developing bioconjugates with potential applications in drug delivery and biomolecular research. The ability to link vitamins to peptides opens new avenues in therapeutic and diagnostic applications (Zhu & Stein, 1994).

Safety And Hazards

Fmoc-Thr(tBu)-OH is classified as Acute Aquatic Toxicity (Category 1), H400, Chronic Aquatic Toxicity (Category 1), H410, and Specific Target Organ Toxicity - Single Exposure (Category 3) Respiratory System, H335 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

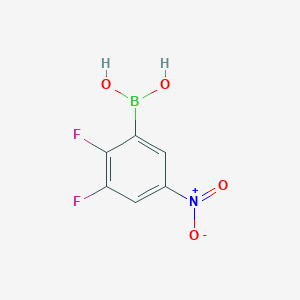

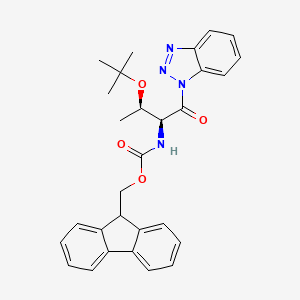

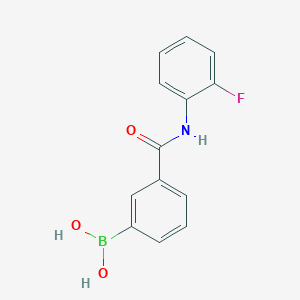

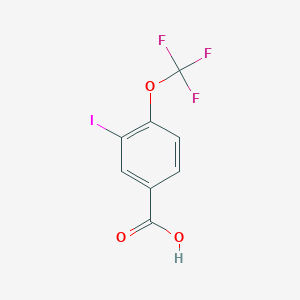

9H-fluoren-9-ylmethyl N-[(2S,3R)-1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O4/c1-18(37-29(2,3)4)26(27(34)33-25-16-10-9-15-24(25)31-32-33)30-28(35)36-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-16,18,23,26H,17H2,1-4H3,(H,30,35)/t18-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVGPNGFTGWMMU-DWXRJYCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653831 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Thr(tBu)-Bt | |

CAS RN |

1126433-39-3 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388048.png)

![1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1388050.png)